9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the chromeno-pyrimidine class, characterized by a fused chromene and pyrimidine core. Its structure includes a 9-ethoxy group and a 3-ethoxyphenyl substituent at position 2, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
9-ethoxy-2-(3-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-25-15-9-5-8-14(11-15)19-22-20(24)16-12-13-7-6-10-17(26-4-2)18(13)27-21(16)23-19/h5-11H,3-4,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSVUKVITJCTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OCC)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Molecular Features
Key Observations:
- Substituent Effects : Ethoxy groups (as in the target compound) improve solubility compared to chloro or methyl groups, which are more lipophilic .
- Core Modifications: Chromeno-pyrimidines exhibit distinct activity profiles compared to thieno-pyrimidines. For example, sulfur-containing thieno analogs (e.g., ) show pronounced antimicrobial activity, while chromeno derivatives are explored for kinase inhibition .
Key Insights:
- The target compound’s dual ethoxy groups may favor interactions with hydrophilic enzyme pockets, making it a candidate for kinase or HIV-1 reverse transcriptase inhibition .
- Chloro-substituted analogs (e.g., 899213-11-7) likely exhibit enhanced cytotoxicity due to electron-withdrawing effects, but may suffer from reduced solubility .
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